N-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,2,5-dithiazepane-5-carboxamide
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Overview
Description
N-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,2,5-dithiazepane-5-carboxamide is a complex organic compound that features a thiazole ring and a dithiazepane ring. Thiazole rings are known for their aromaticity and biological activity, making them a significant scaffold in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,2,5-dithiazepane-5-carboxamide typically involves multi-step organic reactions One common method starts with the preparation of the thiazole ring, followed by the formation of the dithiazepane ringReaction conditions often include the use of solvents like chloroform or ethanol and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated systems to control reaction conditions precisely. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to ensure the final product’s quality .
Chemical Reactions Analysis
Types of Reactions
N-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,2,5-dithiazepane-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, leading to various substituted products.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted thiazole derivatives .
Scientific Research Applications
N-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,2,5-dithiazepane-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,2,5-dithiazepane-5-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and molecular targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like 2-aminothiazole and 4-phenylthiazole share the thiazole ring structure and exhibit similar biological activities.
Dithiazepane Derivatives:
Uniqueness
N-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,2,5-dithiazepane-5-carboxamide is unique due to the combination of the thiazole and dithiazepane rings in its structure. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,2,5-dithiazepane-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3OS3/c1-8-12-9(7-15-8)6-11-10(14)13-2-4-16-17-5-3-13/h7H,2-6H2,1H3,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSKUCTUADBUAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CNC(=O)N2CCSSCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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